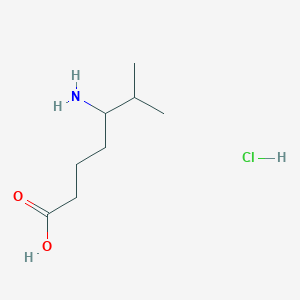

5-Amino-6-methylheptanoic acid;hydrochloride

Description

Properties

IUPAC Name |

5-amino-6-methylheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)7(9)4-3-5-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGMLQCXZNUGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methylheptanoic acid;hydrochloride typically involves the reaction of 6-methylheptanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 5-Amino-6-methylheptanoic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylheptanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of 5-Amino-6-methylheptanoic acid;hydrochloride .

Scientific Research Applications

Pharmacological Applications

1.1 Renin Inhibition

One of the notable applications of 5-amino-6-methylheptanoic acid hydrochloride is its role as a renin inhibitor. Renin is an enzyme crucial in the regulation of blood pressure through the renin-angiotensin system. Compounds derived from this amino acid have been shown to inhibit the angiotensinogen-cleaving activity of renin, which can potentially lead to therapeutic interventions for hypertension and cardiovascular diseases. The synthesis of polypeptide derivatives containing this compound has demonstrated effective inhibition in vitro, indicating its potential as a pharmaceutical agent .

1.2 Antiviral Activity

Recent studies have explored the antiviral properties of statine-based peptidomimetics, which include derivatives of 5-amino-6-methylheptanoic acid hydrochloride. These compounds have been tested against SARS-CoV main protease, showing promising results in inhibiting viral activity. The use of fluorescent resonance energy transfer assays has confirmed their effectiveness, suggesting that modifications to this compound can lead to significant antiviral agents .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies, particularly focusing on proteases involved in different biological pathways. For example, its derivatives have been tested against enzymes like HIV protease and other serine proteases, showcasing varying degrees of inhibitory action. This makes it a valuable tool in studying enzyme kinetics and developing inhibitors for therapeutic purposes .

2.2 Metabolic Studies

In metabolic research, 5-amino-6-methylheptanoic acid hydrochloride has been studied for its effects on metabolic pathways involving medium-chain fatty acids. Research indicates that it may influence energy metabolism in cardiac tissues, providing insights into its potential benefits in metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmacology | Renin Inhibition | Effective inhibition of angiotensinogen cleavage |

| Antiviral Research | SARS-CoV Protease Inhibition | Significant antiviral activity against Mpro |

| Enzyme Inhibition | Various Proteases | Varying degrees of inhibition observed |

| Metabolic Studies | Energy Metabolism in Cardiac Tissues | Influences on ATP/ADP ratios noted |

Case Studies

Case Study 1: Renin Inhibition

In a controlled laboratory setting, researchers synthesized several derivatives of 5-amino-6-methylheptanoic acid hydrochloride to evaluate their effectiveness as renin inhibitors. The study revealed that specific modifications enhanced the inhibitory potency significantly compared to unmodified compounds.

Case Study 2: Antiviral Efficacy

A recent investigation into statine-based peptidomimetics demonstrated that derivatives incorporating 5-amino-6-methylheptanoic acid hydrochloride exhibited potent inhibition against SARS-CoV's main protease. This was evaluated using a series of assays that measured viral replication rates, confirming the compound's potential as a lead for drug development.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylheptanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-amino-6-methylheptanoic acid hydrochloride and related compounds.

Table 1: Comparative Analysis of Selected Amino Acid Derivatives

Structural and Functional Insights

Chain Length and Branching The target compound’s heptanoic acid backbone and methyl group at C6 distinguish it from shorter-chain analogs like 5-ALA (C5) and 5-aminovaleric acid (C5). In contrast, 7-amino-4-oxoheptanoic acid hydrochloride (Cas 681802-78-8) shares the C7 chain but lacks the methyl group, instead featuring a ketone at C4 .

Functional Group Variations Ketone vs. Methyl Substitution: Compounds like 5-ALA and 5-amino-4-oxopentanoic acid hydrochloride contain a ketone group, which enhances reactivity in biochemical pathways (e.g., heme synthesis). The absence of a ketone in 5-amino-6-methylheptanoic acid hydrochloride may reduce metabolic instability . Salt Forms: While hydrochloride salts are common (e.g., 5-ALA hydrochloride), other analogs like pentanoic acid hydrobromide (Cas 227450-62-6) demonstrate variability in counterions, affecting solubility and crystallization .

Applications and Bioactivity 5-ALA Hydrochloride: Clinically used in photodynamic therapy due to its role in protoporphyrin IX accumulation . 5-Amino-β-resorcylic Acid Hydrochloride: Used to cap silver nanoparticles, exhibiting antimicrobial properties . Promethazine Hydrochloride Interaction: Evidence of coupling reactions with 5-amino salicylic acid highlights the reactivity of amino acid hydrochlorides in analytical chemistry .

Biological Activity

5-Amino-6-methylheptanoic acid hydrochloride (CAS Number: 2470437-93-3) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Amino-6-methylheptanoic acid hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 194.67 g/mol

- IUPAC Name : 5-amino-6-methylheptanoic acid hydrochloride

The compound features a branched chain structure with an amino group, which is critical for its biological activity.

Synthesis

The synthesis of 5-amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 6-methylheptanoic acid.

- Amine Introduction : The introduction of an amino group can be achieved through reductive amination or other amination techniques.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt to enhance solubility and stability.

Antitumor Activity

Research indicates that analogues of 5-amino-6-methylheptanoic acid exhibit significant antitumor activity. A study focused on inhibitors of purine de novo biosynthesis demonstrated that certain derivatives showed effective inhibition of tumor cell growth in vitro, suggesting potential applications in cancer therapy .

Renin Inhibition

Another area of investigation is the compound's role as a renin inhibitor. Renin plays a crucial role in the regulation of blood pressure and fluid balance. Preliminary studies suggest that modifications to the structure of amino acids can enhance renin inhibitory activity, making this compound a candidate for further exploration in hypertension treatment .

The biological activity of 5-amino-6-methylheptanoic acid hydrochloride may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and purine synthesis.

- Membrane Interaction : Similar compounds have been shown to disrupt cellular membranes, which could lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-amino-6-methylheptanoic acid and its analogues:

Q & A

Q. What are the recommended laboratory synthesis methods for 5-Amino-6-methylheptanoic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of its precursor, such as a cyclic lactam derivative, under reflux conditions using 6N hydrochloric acid. For example, 3-methylene-2-piperidone in HCl (6N) refluxed for 24 hours yields the hydrochloride salt . Optimization includes monitoring reaction progress via TLC and adjusting molar ratios to minimize side products. Post-synthesis, the product is purified via recrystallization in methanol or ethanol .

Q. How should researchers characterize the structural purity of 5-Amino-6-methylheptanoic acid hydrochloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm backbone structure and substituents (e.g., methyl and amino groups).

- FT-IR to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, amine N-H bend at ~1600 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ peak matching theoretical molecular weight).

- Elemental analysis to validate C, H, N, and Cl content (e.g., C₈H₁₆ClNO₂ requires C: 47.18%, H: 7.86%) .

Q. What factors influence the solubility and stability of 5-Amino-6-methylheptanoic acid hydrochloride?

- Methodological Answer : Solubility is pH-dependent due to the zwitterionic nature of the molecule. It is highly soluble in polar solvents like water and methanol but poorly soluble in non-polar solvents (e.g., hexane). Stability studies should assess:

- Temperature : Store at 2–8°C to prevent decomposition .

- pH : Maintain acidic conditions (pH 3–5) to avoid deprotonation of the hydrochloride salt.

- Light exposure : Protect from UV light to prevent photodegradation .

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer :

- Recrystallization : Use methanol/water mixtures (70:30 v/v) to achieve high-purity crystals.

- Column chromatography : Employ silica gel with a gradient elution of dichloromethane/methanol (95:5 to 80:20) for impurities with similar polarity.

- HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water mobile phases for analytical validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response studies : Compare EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular uptake).

- Batch variability analysis : Verify synthesis consistency via elemental analysis and HPLC purity checks.

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting results in skin disease models may arise from differences in cell lines or assay protocols) .

Q. How can computational modeling predict the interaction of 5-Amino-6-methylheptanoic acid hydrochloride with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GABA transporters or enzymes in heme biosynthesis).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.

- QSAR studies : Corrogate structural analogs (e.g., 5-aminolevulinic acid derivatives) to identify critical substituents for activity .

Q. What advanced catalytic systems enhance the enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors.

- Biocatalysis : Optimize immobilized lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems to achieve >90% enantiomeric excess .

Q. How is this compound applied in environmental pollutant detection?

- Methodological Answer :

- Fluorescent tagging : Utilize its ability to induce porphyrin synthesis in algae (e.g., Chlorella vulgaris) exposed to heavy metals.

- Protocol : Incubate algae with 1 mM 5-Amino-6-methylheptanoic acid hydrochloride for 24 hours, then measure fluorescence (ex/em: 405/635 nm) to quantify cadmium or lead contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.